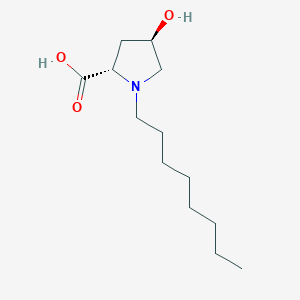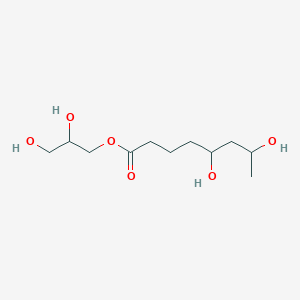![molecular formula C9H24Cl4Sn4 B14346153 Methanetetrayltetrakis[chloro(dimethyl)stannane] CAS No. 91148-26-4](/img/structure/B14346153.png)
Methanetetrayltetrakis[chloro(dimethyl)stannane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanetetrayltetrakis[chloro(dimethyl)stannane] is an organotin compound that features a central carbon atom bonded to four tin atoms, each of which is further bonded to two methyl groups and one chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanetetrayltetrakis[chloro(dimethyl)stannane] typically involves the reaction of a suitable tin precursor with a chlorinating agent under controlled conditions. One common method involves the reaction of dimethyltin dichloride with a carbon source in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of methanetetrayltetrakis[chloro(dimethyl)stannane] may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The product is then purified through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methanetetrayltetrakis[chloro(dimethyl)stannane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.
Substitution: The chlorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin halides.
Applications De Recherche Scientifique
Methanetetrayltetrakis[chloro(dimethyl)stannane] has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Organotin compounds, including methanetetrayltetrakis[chloro(dimethyl)stannane], are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing into the use of organotin compounds in pharmaceuticals, particularly as anticancer agents.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methanetetrayltetrakis[chloro(dimethyl)stannane] involves its interaction with molecular targets through its tin atoms. These interactions can lead to the formation of complexes with various substrates, influencing their reactivity and stability. The pathways involved often include coordination to electron-rich sites and subsequent chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyltin: Similar in structure but lacks the chlorine atoms.
Dimethyltin dichloride: Contains two tin atoms and two chlorine atoms but lacks the central carbon atom.
Trimethyltin chloride: Contains three methyl groups and one chlorine atom bonded to tin.
Uniqueness
Methanetetrayltetrakis[chloro(dimethyl)stannane] is unique due to its tetrahedral structure with four tin atoms bonded to a central carbon atom. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other organotin compounds may not be suitable for.
Propriétés
Numéro CAS |
91148-26-4 |
|---|---|
Formule moléculaire |
C9H24Cl4Sn4 |
Poids moléculaire |
748.9 g/mol |
Nom IUPAC |
chloro-dimethyl-[tris[chloro(dimethyl)stannyl]methyl]stannane |
InChI |
InChI=1S/8CH3.C.4ClH.4Sn/h8*1H3;;4*1H;;;;/q;;;;;;;;;;;;;4*+1/p-4 |
Clé InChI |
JZCFJBFHGCUSRE-UHFFFAOYSA-J |
SMILES canonique |
C[Sn](C)(C([Sn](C)(C)Cl)([Sn](C)(C)Cl)[Sn](C)(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


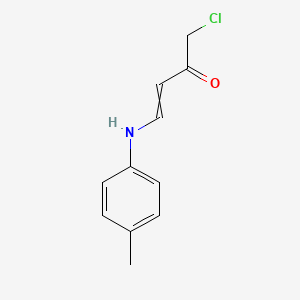
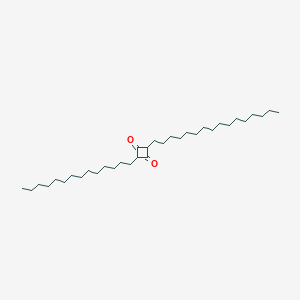
![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
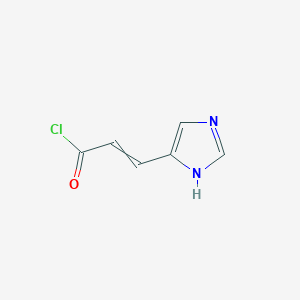
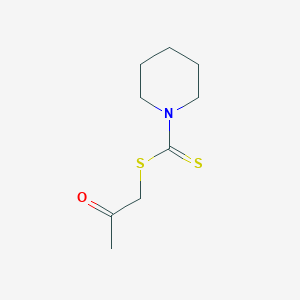
![Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-](/img/structure/B14346102.png)
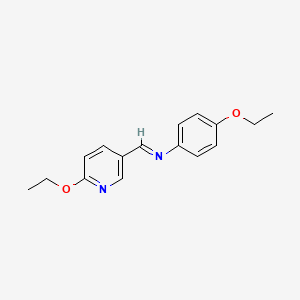
![1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one](/img/structure/B14346104.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane](/img/structure/B14346111.png)
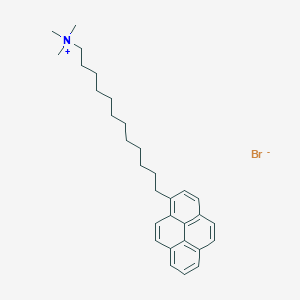
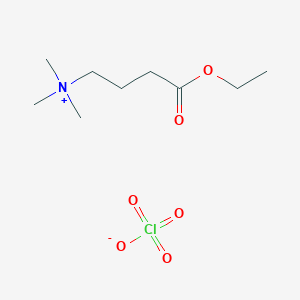
![3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate](/img/structure/B14346124.png)
